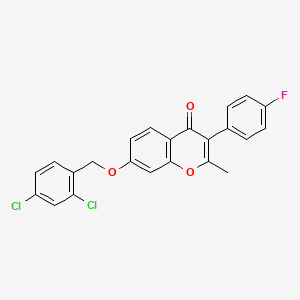![molecular formula C29H26ClNO6 B11141881 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11141881.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, a phenyl group, and a benzyloxycarbonyl-protected amino hexanoate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized by the reaction of substituted resorcinols with benzylidene malononitriles in the presence of a base such as calcium hydroxide in methanol.
Introduction of the Chlorine Atom: Chlorination of the chromen ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzyloxycarbonyl-Protected Amino Hexanoate: The final step involves the coupling of the chromen derivative with benzyloxycarbonyl-protected amino hexanoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl-protected amino hexanoate moiety can be cleaved under physiological conditions, releasing the active amino hexanoate, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
- 4-Methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate
Uniqueness
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to the specific combination of the chromen ring, phenyl group, and benzyloxycarbonyl-protected amino hexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H26ClNO6 |
|---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H26ClNO6/c1-2-3-14-24(31-29(34)35-18-19-10-6-4-7-11-19)28(33)37-26-17-25-22(15-23(26)30)21(16-27(32)36-25)20-12-8-5-9-13-20/h4-13,15-17,24H,2-3,14,18H2,1H3,(H,31,34) |
InChI Key |
MMUMPWLXJWXUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11141802.png)
![14-(4-chlorophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B11141809.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11141816.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11141822.png)
![[2-(Isobutylamino)-1,3-thiazol-4-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11141830.png)
![N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11141834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11141835.png)
![(2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11141846.png)
![6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11141850.png)
![N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11141856.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11141859.png)

![4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B11141869.png)
![methyl 4-({7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B11141876.png)
